(E)-4-Alloxycarboxyl Tamoxifen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-Alloxycarboxyl Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator. Tamoxifen is primarily used in the treatment of estrogen receptor-positive breast cancer. The (E)-4-Alloxycarboxyl variant is distinguished by the presence of an alloxycarboxyl group, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Alloxycarboxyl Tamoxifen typically involves the following steps:

McMurry Olefin Synthesis: This reaction involves the coupling of propiophenone with a benzophenone substituted in the 4-position by a 2-haloethoxy group.

Subsequent Reactions: The intermediate product is then reacted with dimethylamine to yield the desired (E)-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (E)-4-Alloxycarboxyl Tamoxifen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the alloxycarboxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(E)-4-Alloxycarboxyl Tamoxifen has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.

Medicine: Explored for its potential use in cancer therapy, particularly in cases where traditional tamoxifen is less effective.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (E)-4-Alloxycarboxyl Tamoxifen involves its interaction with estrogen receptors. It competes with endogenous estrogens for binding to estrogen receptor alpha and beta, thereby inhibiting estrogen-mediated cellular proliferation . Additionally, it may activate other signaling pathways, such as NRF2 and caspase-1, which contribute to its anti-inflammatory and immunomodulatory effects .

Comparación Con Compuestos Similares

Tamoxifen: The parent compound, widely used in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar applications.

Fulvestrant: A selective estrogen receptor degrader used in hormone receptor-positive breast cancer.

Uniqueness: (E)-4-Alloxycarboxyl Tamoxifen is unique due to the presence of the alloxycarboxyl group, which may enhance its binding affinity and specificity for estrogen receptors. This modification could potentially improve its therapeutic efficacy and reduce side effects compared to other selective estrogen receptor modulators .

Actividad Biológica

(E)-4-Alloxycarboxyl Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Overview of Tamoxifen and Its Derivatives

Tamoxifen has been extensively studied for its role in breast cancer therapy. It functions by binding to estrogen receptors, thereby inhibiting estrogen-mediated cellular proliferation in hormone-sensitive breast cancer cells. The introduction of derivatives like this compound aims to enhance therapeutic efficacy and reduce side effects associated with traditional tamoxifen therapy.

The mechanism of action for this compound is not fully elucidated in the available literature. However, it is hypothesized to retain similar properties to tamoxifen, acting primarily through:

- Estrogen Receptor Modulation : Like tamoxifen, it likely binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

- Antagonistic Effects : It may exert antagonistic effects on estrogen receptor-positive tumors, potentially leading to reduced tumor growth.

Biochemical Pathways

This compound is expected to interact with various biochemical pathways similar to those affected by tamoxifen:

- Cell Signaling : It may modulate signaling pathways involved in cell survival and apoptosis.

- Hormonal Regulation : Its interaction with estrogen receptors could influence hormonal balance within target tissues.

Comparison with Tamoxifen

| Property | Tamoxifen | This compound |

|---|---|---|

| Estrogen Receptor Binding | Yes | Yes |

| Antitumor Activity | High | Potentially higher |

| Side Effects | Endometrial cancer risk | Unknown |

| Clinical Use | Breast cancer treatment | Under investigation |

Case Study 1: Efficacy in Breast Cancer

A retrospective analysis involving patients treated with tamoxifen indicated that the drug significantly reduces recurrence rates in hormone receptor-positive breast cancer. In a cohort study, tamoxifen treatment resulted in a 68% reduction in recurrence rates among male breast cancer patients, suggesting that derivatives like this compound could similarly enhance outcomes in both male and female populations .

Case Study 2: Endometrial Cancer Risk

While tamoxifen is associated with an increased risk of endometrial cancer, particularly with prolonged use, studies suggest that modified compounds may mitigate these risks. A case-control study demonstrated that long-term tamoxifen users had a higher incidence of endometrial cancer compared to non-users (OR = 2.4), highlighting the need for safer alternatives like this compound .

Propiedades

IUPAC Name |

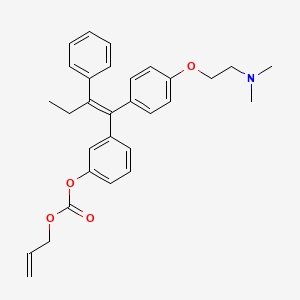

[3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] prop-2-enyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO4/c1-5-20-34-30(32)35-27-14-10-13-25(22-27)29(28(6-2)23-11-8-7-9-12-23)24-15-17-26(18-16-24)33-21-19-31(3)4/h5,7-18,22H,1,6,19-21H2,2-4H3/b29-28+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCDUFVDCWHPCW-ZQHSETAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)OC(=O)OCC=C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)OC(=O)OCC=C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.